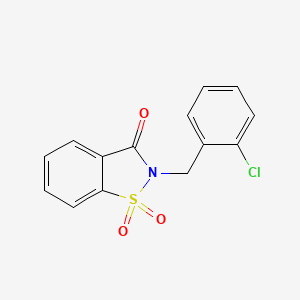

2-(2-Chlorobenzyl)-1,2-benzothiazol-3(2h)-one 1,1-dioxide

Description

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3S/c15-12-7-3-1-5-10(12)9-16-14(17)11-6-2-4-8-13(11)20(16,18)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHBHSQWKMFYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3S2(=O)=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284817 | |

| Record name | 2-(2-chlorobenzyl)-1,2-benzothiazol-3(2h)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41335-43-7 | |

| Record name | NSC39138 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-chlorobenzyl)-1,2-benzothiazol-3(2h)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-1,2-benzothiazol-3(2h)-one 1,1-dioxide typically involves the reaction of 2-chlorobenzyl chloride with 2-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the benzothiazole ring, followed by oxidation to introduce the dioxide group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-1,2-benzothiazol-3(2h)-one 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the dioxide group to a sulfoxide or sulfide.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chlorobenzyl group under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide and sulfide derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

Medicine: Investigated for its potential anticancer activity due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-1,2-benzothiazol-3(2h)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzothiazole Derivatives

Key Observations :

- Chlorinated derivatives (e.g., 2-[2-(3-chlorophenyl)]) exhibit non-planar conformations, influencing crystal packing and intermolecular interactions .

Physicochemical Properties

Table 3: Physical Properties

*Predicted based on analogous structures.

Key Observations :

Key Observations :

- Chlorinated benzothiazoles are prioritized in agrochemical design due to enhanced target binding and resistance to metabolic degradation .

- Saccharin derivatives are repurposed for medicinal uses, suggesting that the chlorobenzyl analog could be explored for anti-inflammatory or anticancer activity .

Biological Activity

2-(2-Chlorobenzyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide, a member of the benzothiazole family, has garnered attention due to its diverse biological activities. This compound exhibits potential as an anti-infective agent, particularly against viral pathogens, and shows promise in other therapeutic areas including antibacterial and antifungal applications.

The compound's structure features a benzothiazole core with a chlorobenzyl substituent, which is significant for its biological interactions. The presence of the chlorine atom enhances lipophilicity, potentially improving membrane permeability and biological efficacy.

Antiviral Activity

Recent studies have highlighted the compound's potential against the Dengue virus. Specifically, it has been shown to inhibit the NS2B/NS3 protease of Dengue virus serotype 2 (DENV-2) with promising IC50 values in the micromolar range. The structure-activity relationship (SAR) indicates that modifications to the benzothiazole core can significantly affect antiviral potency .

Antibacterial and Antifungal Properties

Benzothiazole derivatives, including this compound, have demonstrated antibacterial and antifungal activities. The compound has been tested against various strains of bacteria and fungi, showing effective inhibition. For example, it has been noted that 1,2-benzisothiazol-3-one derivatives exhibit broad-spectrum antimicrobial activity .

Case Studies

- Dengue Virus Protease Inhibition : A study conducted on several benzothiazole derivatives revealed that this compound exhibited significant binding affinity to the DENV-2 protease. The computational docking studies supported these findings by illustrating favorable interactions with key residues in the active site .

- Antimicrobial Testing : In vitro assays have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains. The minimum inhibitory concentrations (MICs) reported were lower than those for many standard antibiotics, indicating its potential as a novel antimicrobial agent .

Data Tables

Q & A

Q. What are the established synthetic routes for 2-(2-Chlorobenzyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide?

The compound is synthesized via nucleophilic substitution. A typical method involves reacting sodium saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide sodium salt) with 2-chlorophenacyl bromide in anhydrous dimethylformamide (DMF) under stirring for 3 hours. Completion is monitored by TLC, followed by precipitation in ice-water, filtration, and recrystallization from a chloroform-methanol (3:1) solution to obtain X-ray quality crystals .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Single-crystal X-ray diffraction (XRD) is essential for determining molecular geometry and intermolecular interactions. Key parameters include unit cell dimensions (e.g., triclinic with Å, Å, Å) and dihedral angles between aromatic rings (e.g., 74.43° in ). Non-classical C–H⋯O hydrogen bonds are identified via difference Fourier maps and refined using SHELXL .

Q. How is the purity of the compound validated post-synthesis?

Purity is confirmed by melting point analysis (e.g., 488 K in ), TLC, and XRD refinement residuals (, ). Residual electron density in final difference maps should lack chemically significant features (< 0.37 e Å) .

Advanced Research Questions

Q. How do substituents influence the molecular conformation of benzothiazole derivatives?

Substituents like the 2-chlorobenzyl group induce steric and electronic effects, altering dihedral angles between the benzothiazole core and attached rings. For example:

Q. How can discrepancies in crystallographic data between similar compounds be resolved?

Discrepancies in parameters like unit cell dimensions or hydrogen-bonding motifs require cross-validation via:

Q. What challenges arise in refining crystal structures using SHELX, and how are they addressed?

SHELXL refinement may encounter issues with disordered atoms or weak diffraction. Strategies include:

- Constraining H-atom positions geometrically ( Å, ).

- Using restraints for anisotropic displacement parameters in low-resolution datasets.

- Validating refinement with fit indices (, ) .

Methodological Notes

- Synthesis Troubleshooting : If crystallization fails, adjust solvent polarity (e.g., chloroform-methanol ratios) or use slow evaporation .

- XRD Data Collection : Optimize crystal size (0.1–0.2 mm) and use low-temperature (173 K) measurements to reduce thermal motion artifacts .

- Bioactivity Testing : Prior studies on related saccharin derivatives (e.g., COX-2 inhibition) suggest evaluating enzyme-binding assays with molecular docking to predict activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.